molecular formula C7H8BrN3O B8570883 2-Bromo-N-(6-methyl-pyrazin-2-yl)-acetamide

2-Bromo-N-(6-methyl-pyrazin-2-yl)-acetamide

Cat. No.: B8570883
M. Wt: 230.06 g/mol
InChI Key: DLPZWVLWRNZTTC-UHFFFAOYSA-N
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Description

2-Bromo-N-(6-methyl-pyrazin-2-yl)-acetamide is a useful research compound. Its molecular formula is C7H8BrN3O and its molecular weight is 230.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-N-(6-methylpyrazin-2-yl)acetamide

InChI

InChI=1S/C7H8BrN3O/c1-5-3-9-4-6(10-5)11-7(12)2-8/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

DLPZWVLWRNZTTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)NC(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Methyl-pyrazin-2-ylamine (150 mg) and potassium carbonate (571 mg) were added to dichloromethane (25 mL). 2-Bromoacetyl bromide (0.120 mL) was added to the suspension with stirring. The reaction was stirred overnight then water (0.1 mL) was added with further stirring. Further quantities of potassium carbonate (571 mg), 2-bromoacetyl bromide (0.120 mL) and water (0.1 mL) were added over 2 hours until the reaction had proceeded to completion. The reaction was diluted with water (100 mL), carefully acidified with hydrochloric acid and extracted with dichloromethane (2×50 mL) which was dried and evaporated to afford the sub-titled compound which was used crude (365 mg).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
571 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.12 mL
Type
reactant
Reaction Step Two
Quantity
571 mg
Type
reactant
Reaction Step Three
Quantity
0.12 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.1 mL
Type
solvent
Reaction Step Six

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